3-fluoro-4-hydroxy-N-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]benzamide
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Overview
Description
3-fluoro-4-hydroxy-N-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]benzamide is a fluorinated aromatic compound. The presence of multiple fluorine atoms in its structure makes it highly interesting for various scientific and industrial applications. Fluorinated compounds are known for their unique properties, such as increased metabolic stability, lipophilicity, and ability to form strong hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-hydroxy-N-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]benzamide typically involves multiple steps. One common method includes the following steps:
Fluorination: Introduction of fluorine atoms into the aromatic ring.
Hydroxylation: Addition of a hydroxyl group to the aromatic ring.
Amidation: Formation of the amide bond with the fluorinated propyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-hydroxy-N-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the amide bond to an amine.
Substitution: Replacement of the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an amine derivative.
Scientific Research Applications
3-fluoro-4-hydroxy-N-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-fluoro-4-hydroxy-N-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with target molecules, enhancing its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-hydroxybenzamide: Lacks the fluorinated propyl group, resulting in different chemical properties.
4-hydroxy-N-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]benzamide: Similar structure but without the fluorine atom at the 3-position.
Uniqueness
3-fluoro-4-hydroxy-N-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]benzamide is unique due to the combination of multiple fluorine atoms and the hydroxyl group on the aromatic ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-fluoro-4-hydroxy-N-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F8NO2/c12-6-3-5(1-2-7(6)21)8(22)20-4-9(13,10(14,15)16)11(17,18)19/h1-3,21H,4H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDJAFZACDJCBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC(C(F)(F)F)(C(F)(F)F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F8NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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